

N-Oleoyl Serinol: A Comparative Analysis of its Interaction with the Endocannabinoid System

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **N-Oleoyl serinol**'s interaction with key components of the endocannabinoid system against major endogenous cannabinoids and related signaling lipids. The information is intended to support research and drug development efforts by offering a clear, data-driven perspective on the pharmacological profile of this compound.

Comparative Analysis of Receptor Binding and Enzyme Inhibition

N-Oleoyl serinol, a naturally occurring N-acyl amide, has been investigated for its biological activities. To contextualize its role within the endocannabinoid system, this section compares its binding affinities and inhibitory concentrations against well-characterized endocannabinoids and other N-acyl amides. The data presented in the following tables are compiled from various independent studies and should be interpreted with consideration for potential variations in experimental conditions.

Receptor Binding Affinities (Ki)

The following table summarizes the binding affinities (Ki, in nM) of **N-Oleoyl serinol** and comparable compounds at the cannabinoid receptors CB1 and CB2, and the G-protein coupled receptor GPR119. Lower Ki values indicate higher binding affinity.



Compound	CB1 Receptor (Ki, nM)	CB2 Receptor (Ki, nM)	GPR119 (Ki, nM)
N-Oleoyl serinol	>10,000[1]	>10,000[1]	Not Reported
Anandamide (AEA)	89[2]	371[2]	Very Weak Agonist[3]
2- Arachidonoylglycerol (2-AG)	472	1400	Not Reported
Oleoylethanolamide (OEA)	>10,000	>10,000	Agonist (EC50 ≈ 3,000)
Palmitoylethanolamid e (PEA)	>10,000	>10,000	Weak Agonist

Note: A study on N-oleoyl-I-serine (OS) found no binding to CB1 and CB2 receptors at concentrations up to 10 μ M.

Functional Activity (EC50) at GPR119

This table presents the functional activity (EC50, in μ M) of **N-Oleoyl serinol** and related lipids at the GPR119 receptor, typically measured via cAMP accumulation assays. Lower EC50 values indicate greater potency.

Compound	GPR119 (EC50, μM)	
N-Oleoyl serinol	Very Low Activity (2.2% cAMP response at 10μM)	
Oleoylethanolamide (OEA)	~5	
N-Oleoyl-dopamine	Potency equivalent to OEA	
2-Oleoyl glycerol (2-OG)	2.5	

Enzyme Inhibition (IC50)



The following table details the inhibitory concentrations (IC50, in μ M) of **N-Oleoyl serinol** and its counterparts against the primary endocannabinoid-degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). Lower IC50 values signify more potent inhibition.

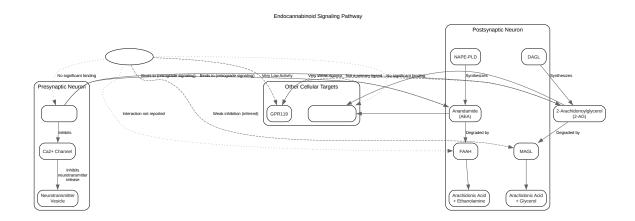
Compound	FAAH (IC50, μM)	MAGL (IC50, μM)
N-Oleoyl serinol	Not Reported	Not Reported (Arachidonoyl serinol: 73)
Anandamide (AEA)	Substrate	Weak Inhibition
2-Arachidonoylglycerol (2-AG)	Substrate (at a faster rate than AEA)	13
Oleoylethanolamide (OEA)	Substrate	No significant inhibition
Palmitoylethanolamide (PEA)	Poor Substrate	No significant inhibition

Note: While a specific IC50 for **N-Oleoyl serinol** at MAGL is not available, the structurally similar compound, Arachidonoyl serinol, demonstrates weak inhibition. Palmitoyl serinol also shows very weak interaction with both FAAH and MAGL.

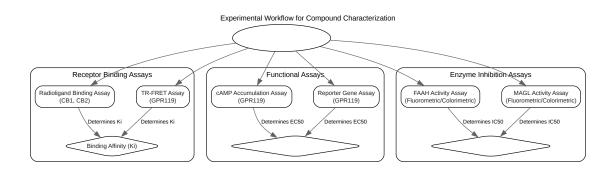
Signaling Pathways and Experimental Overviews

To provide a clearer understanding of the interactions detailed above, the following diagrams illustrate the canonical endocannabinoid signaling pathway and a typical experimental workflow for assessing compound activity.









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